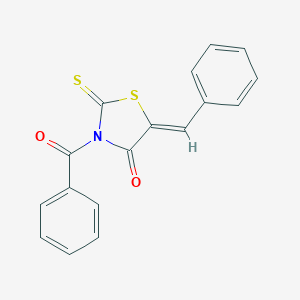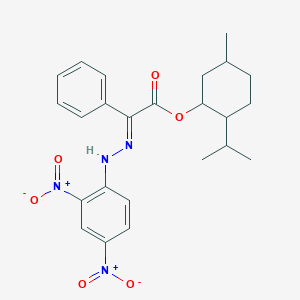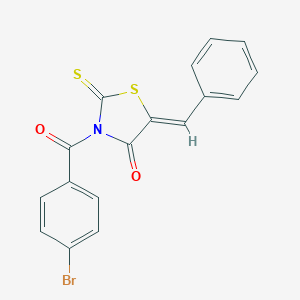
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone, also known as DMPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPE is a pyrazole derivative that contains a phenoxy group and an ethanone group. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes involved in inflammation and cancer.
Biochemical and physiological effects:
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone may have potential as a chemotherapeutic agent. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone has also been found to have antimicrobial activity against various bacterial and fungal species.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone has several advantages for lab experiments, including its ease of synthesis and its stability under various conditions. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone is also relatively inexpensive compared to other compounds with similar properties. However, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone, including the synthesis of new derivatives with improved properties, the investigation of its mechanism of action, and the development of new applications in various fields. One potential direction is the development of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone-based metal complexes for use as catalysts in organic reactions. Another direction is the investigation of the potential of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Méthodes De Synthèse
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone can be synthesized using various methods, including the reaction of 3,5-dimethyl-1H-pyrazole with 3-methylphenol in the presence of a base such as sodium hydroxide. Another method involves the reaction of 3,5-dimethyl-1H-pyrazole with 3-methylphenol in the presence of a catalyst such as palladium on carbon.
Applications De Recherche Scientifique
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone has been found to have potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. In material science, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone has been used as a ligand in the synthesis of metal complexes. In organic chemistry, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone has been used as a reagent in various reactions.
Propriétés
Nom du produit |
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone |
|---|---|
Formule moléculaire |
C14H16N2O2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
1-(3,5-dimethylpyrazol-1-yl)-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C14H16N2O2/c1-10-5-4-6-13(7-10)18-9-14(17)16-12(3)8-11(2)15-16/h4-8H,9H2,1-3H3 |
Clé InChI |
ITZWQDIQCHDNSG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2C(=CC(=N2)C)C |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)N2C(=CC(=N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B273899.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one](/img/structure/B273900.png)
![(5Z)-2-(2-chloroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B273902.png)
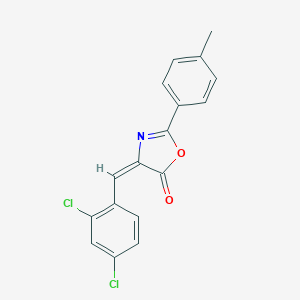
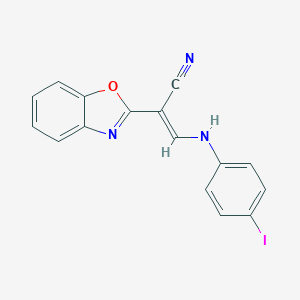
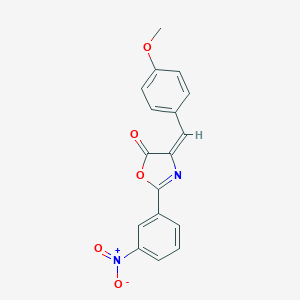
![(5E)-2-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273911.png)
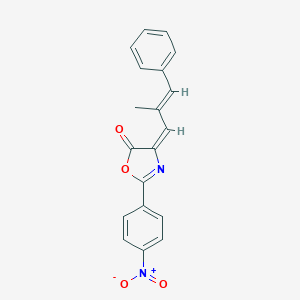
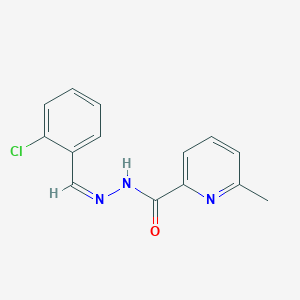
![butyl 5-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B273918.png)
